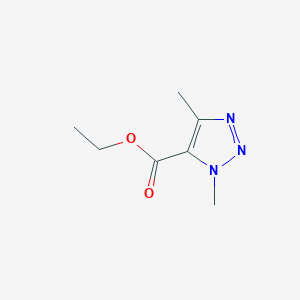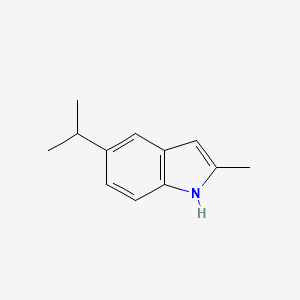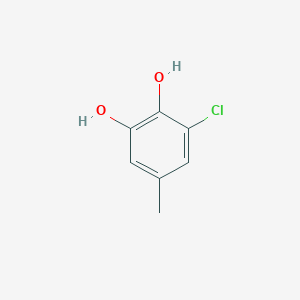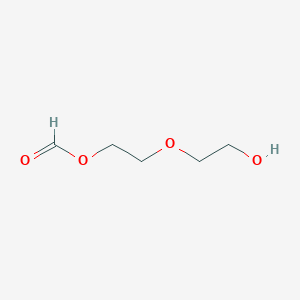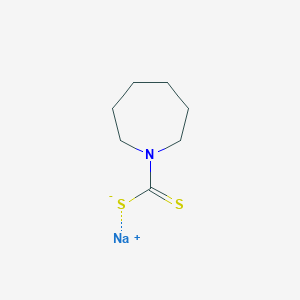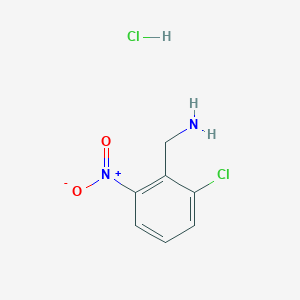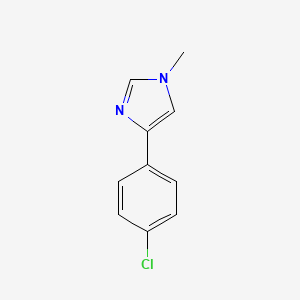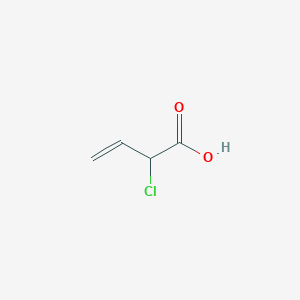
2-chlorobut-3-enoic acid
Descripción general
Descripción
2-Chlorobut-3-enoic acid is a chemical compound belonging to the class of organic compounds known as alpha-chloroacids. It is a colorless, volatile liquid with a pungent odor and a molecular formula of C4H7ClO2. This compound has a wide range of applications in the fields of chemistry, biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Analogues of GABA 4-Amino-3-halogenobut-2-enoic acids, including isomers of 2-chlorobut-3-enoic acid, have been synthesized as potential irreversible inhibitors of GABA-transaminase. The synthesis involves the trans-addition of HX to 4-chlorobut-2-ynoic acid and subsequent amination, resulting in trans isomers. The synthesis of cis isomers involves the isomerization to cis-4-bromo-3-halogenobut-2-enoic acids during allylic bromination (Allan, Johnston, & Twitchin, 1980).
Palladium-catalyzed Cross-coupling 2-Chlorobut-3-enoic acid has been used in palladium-catalyzed cross-coupling reactions to selectively prepare 3,3-disubstituted prop-2-enoic acids. This process is facilitated by using dichlorobis(acetonitrile)palladium(II) as a catalyst and DMF as a solvent, allowing the preparation of these compounds under mild conditions (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Spectroscopic Characterization and Biological Screenings The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, related to 2-chlorobut-3-enoic acid, was synthesized and characterized using various techniques like elemental analyses, FT-IR, NMR, and single-crystal X-ray structural analysis. It has been studied for its DNA interaction and exhibited significant antioxidant, antitumor, and cytotoxicity activities, making it a potent antitumor agent (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).
Catalysis and Synthesis of Biologically Active Compounds
Microwave-assisted Synthesis of Acylacrylic Acid Building Blocks 4-(Hetero)aryl-4-oxobut-2-enoic acid derivatives, closely related to 2-chlorobut-3-enoic acid, are significant as building blocks in synthesizing biologically active compounds. A microwave-assisted, ytterbium triflate-catalyzed synthesis method has been developed for these building blocks, starting from various (hetero)aromatic ketones and glyoxylic acid monohydrate. This method yields pure products efficiently (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).
Antibacterial Activities and Synthesis of Novel Compounds
Synthesis of Novel Heterocyclic Compounds Research has shown the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound structurally related to 2-chlorobut-3-enoic acid, in preparing novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These heterocyclic compounds exhibit promising antibacterial activities, highlighting the potential of 2-chlorobut-3-enoic acid derivatives in medicinal chemistry (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Propiedades
IUPAC Name |
2-chlorobut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2-3H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEARNLFCSAAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902438 | |
| Record name | NoName_1681 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobut-3-enoic acid | |
CAS RN |
24253-33-6 | |
| Record name | 2-chlorobut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



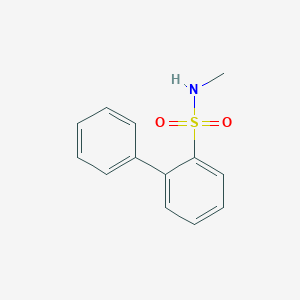
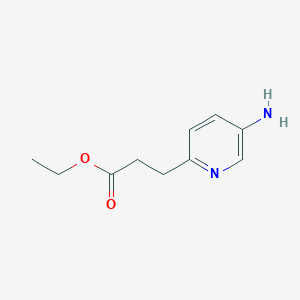

![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
